5-Hydroxy-1-naphthoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-1-naphthoic acid and its derivatives involves several methodologies, highlighting the compound's versatility and the interest in developing efficient synthetic routes. A notable method involves the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by Mn(III) and Ce(IV) salts, producing substituted 2-hydroxy-1-naphthoic acid esters and amides through intramolecular homolytic substitution by α-dicarbonylalkyl radicals generated from high-valent metal β-dicarbonyl complexes (Citterio et al., 1990). Another approach is the preparation from β-naphthol and sodium hydroxide in n-octane, achieving a purity of up to 98% and optimizing the yield through control of reaction conditions (Jiang Ting-shun, 2008).
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-naphthoic acid has been explored through various spectroscopic techniques. A detailed investigation into the photophysics of 1-hydroxy-2-naphthoic acid, a closely related compound, utilized steady-state and time-domain fluorescence measurements alongside theoretical methods like Hartree-Fock (HF) and density functional theoretic (DFT) approaches. This study revealed insights into the compound's behavior in different media, influenced by concentration, solvent nature, pH, temperature, and excitation wavelength (Mishra et al., 2005).
Chemical Reactions and Properties
5-Hydroxy-1-naphthoic acid undergoes various chemical reactions, demonstrating its reactive nature and utility in synthesizing complex molecules. For example, its role in the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling with alkynes showcases the hydroxy groups' significance in directing regioselective C-H bond cleavage (Mochida et al., 2010). Additionally, the compound's involvement in the synthesis of juglone via a one-pot method highlights its versatility and efficiency in organic synthesis (Zhang Ming, 2007).
Physical Properties Analysis
The physical properties of 5-Hydroxy-1-naphthoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. A study on a new polymorph of 1-hydroxy-2-naphthoic acid, obtained during failed co-crystallization experiments, revealed insights into its crystalline structure and stability, showcasing the importance of physical properties in pharmaceutical applications (Zhang et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-Hydroxy-1-naphthoic acid, including its reactivity, acidity, and potential for forming derivatives, are fundamental to its use in various chemical syntheses. Its role as a reagent in the spectrophotometric determination of iron, forming a red-brown chelate with FeL(6-)(3) at pH 8, exemplifies the practical applications of its chemical properties in analytical chemistry (Lajunen & Aitta, 1981).
Scientific Research Applications
It’s important to note that the use of “5-Hydroxy-1-naphthoic acid” in research is subject to safety precautions . It’s recommended to wear laboratory clothes, disposable gloves, and masks when handling this compound .
It’s important to note that the use of “5-Hydroxy-1-naphthoic acid” in research is subject to safety precautions . It’s recommended to wear laboratory clothes, disposable gloves, and masks when handling this compound .
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Synthesis of New Naphthopyrans
- Application: Naphthopyrans are photochromic compounds that change color when exposed to light. They find application in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
- Method: The synthesis of new naphthopyrans involves introducing different substituents into the naphthopyran ring system .
- Results: The synthesized naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield .
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Synthesis of Pharmaceuticals and Dyes
- Application: 1-Naphthoic acid, a similar compound to 5-Hydroxy-1-naphthoic acid, is used as an intermediate for the synthesis of pharmaceuticals, photochemicals, plant growth hormones, dyes, and other organic compounds .
- Method: The exact methods of application or experimental procedures would depend on the specific pharmaceutical or dye being synthesized .
- Results: The outcomes would vary depending on the specific pharmaceutical or dye being synthesized .
Safety And Hazards
Future Directions
The future directions of research involving 5-Hydroxy-1-naphthoic acid could involve exploring its potential uses in various chemical reactions and its interactions with other substances . Additionally, advancements in genetic, genomic, proteomic, and metabolomic techniques could help improve the efficiency of degradation of compounds like 5-Hydroxy-1-naphthoic acid .
properties
IUPAC Name |
5-hydroxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMNZLORMNCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179112 | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-naphthoic acid | |
CAS RN |
2437-16-3 | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY-1-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AR33UX92C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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